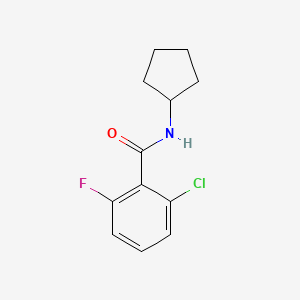

2-chloro-N-cyclopentyl-6-fluorobenzamide

CAS No.:

Cat. No.: VC12996052

Molecular Formula: C12H13ClFNO

Molecular Weight: 241.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13ClFNO |

|---|---|

| Molecular Weight | 241.69 g/mol |

| IUPAC Name | 2-chloro-N-cyclopentyl-6-fluorobenzamide |

| Standard InChI | InChI=1S/C12H13ClFNO/c13-9-6-3-7-10(14)11(9)12(16)15-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,15,16) |

| Standard InChI Key | AVPVVMBNRWNFOS-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)NC(=O)C2=C(C=CC=C2Cl)F |

| Canonical SMILES | C1CCC(C1)NC(=O)C2=C(C=CC=C2Cl)F |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, 2-chloro-N-cyclopentyl-6-fluorobenzamide, reflects its core structure: a benzamide scaffold substituted with chlorine at position 2 and fluorine at position 6, coupled to a cyclopentyl group via an amide bond. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₃ClFNO | |

| Molecular Weight | 241.69 g/mol | |

| SMILES | C1CCC(C1)NC(=O)C2=C(C=CC=C2Cl)F | |

| InChI Key | AVPVVMBNRWNFOS-UHFFFAOYSA-N | |

| PubChem CID | 36766938 |

The presence of both chlorine and fluorine introduces electronic effects that modulate the aromatic ring’s reactivity, while the cyclopentyl group contributes steric bulk and lipophilicity. X-ray crystallography data, though unavailable, would likely reveal a planar benzamide core with the cyclopentyl group adopting an envelope conformation to minimize strain.

Synthesis and Optimization

Synthetic Challenges

-

Regioselectivity: Competing reactions at the 2- and 6-positions of the aromatic ring require careful temperature control.

-

Byproduct Formation: Over-activation of the carboxylic acid may generate symmetric anhydrides, necessitating stoichiometric reagent optimization.

Biological Activity and Structure-Activity Relationships (SAR)

The cyclopentyl group in 2-chloro-N-cyclopentyl-6-fluorobenzamide may similarly enhance cellular uptake, while the chloro-fluoro pattern could stabilize interactions with hydrophobic protein pockets .

Cytotoxicity Considerations

Comparative Analysis with Structural Analogs

N-[(2-Chloro-6-fluorophenyl)methyl]cyclopropanamine

This analog (PubChem CID: 4720324) replaces the benzamide with a benzylamine group and substitutes cyclopentyl with cyclopropyl . Key differences include:

| Property | 2-Chloro-N-cyclopentyl-6-fluorobenzamide | N-[(2-Chloro-6-fluorophenyl)methyl]cyclopropanamine |

|---|---|---|

| Molecular Weight | 241.69 g/mol | 199.65 g/mol |

| Functional Group | Amide | Amine |

| Ring System | Cyclopentane | Cyclopropane |

| Calculated LogP | ~2.8 (estimated) | ~2.1 |

The higher logP of 2-chloro-N-cyclopentyl-6-fluorobenzamide suggests superior membrane permeability, a critical factor for intracellular targets .

Anti-HBV Capsid Effectors

Sulfamoylbenzamide derivatives like compound 4a (EC₅₀ = 0.8 μM) share functional similarities, leveraging halogenated aromatic systems and cycloalkyl groups for potency . While 2-chloro-N-cyclopentyl-6-fluorobenzamide lacks the sulfonamide moiety, its amide group could engage similar hydrogen-bonding interactions in viral capsid proteins .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume